Guattegaumerine

Overview

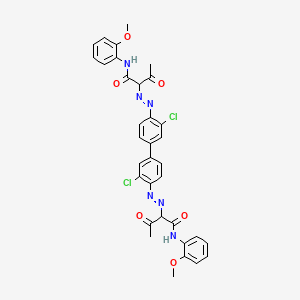

Description

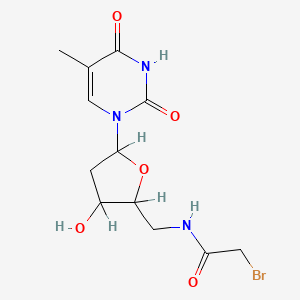

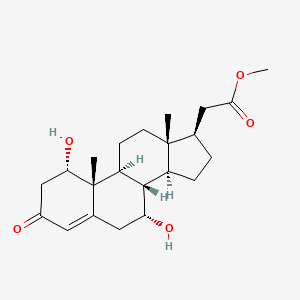

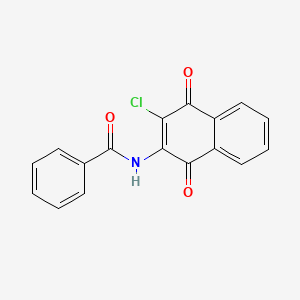

Guattegaumerine is a natural product that has recently gained attention due to its potential as a therapeutic agent. It is a type of alkaloid that is found in the bark of the Guatteria gaumeri tree, which is native to the Yucatan Peninsula in Mexico. The chemical structure of this compound has been determined, and research has shown that it possesses several interesting biological properties.

Scientific Research Applications

Neuroprotective Effects

Guattegaumerine has shown potential in protecting neurons against oxidative stress injury. A study by Lü et al. (2009) demonstrated its neuroprotective effects on rat primary cultured cortical neurons. Preincubation with this compound improved cell viability and inhibited lactate dehydrogenase release in neurons exposed to oxidative stress. The compound also interrupted apoptosis in neurons and regulated genes related to cell survival.

Antitumor Activity

This compound has exhibited antimitotic and cytotoxic activities against certain types of cancer cells. Research by Leclercq et al. (1987) found that it showed notable activity against B16 melanoma, a relatively resistant tumor type.

Traditional Medicinal Use

Historically, this compound has been isolated from Guatteria gaumeri, a plant used in traditional medicine for treating cholelithiasis and hypercholesterolemia. Studies by Dehaussy et al. (1983) and Dehaussy et al. (1983) described the isolation and structural characterization of this compound from this plant.

Interaction with Drug Efflux Mechanisms

A recent study by Sergent et al. (2022) investigated this compound's effects on the multidrug efflux pump ABCB1, a critical component in drug resistance. This compound, along with another alkaloid, curine, was found to be a weak inhibitor of this efflux pump.

Impact on Bacterial Resistance

The influence of this compound on bacterial resistance was explored by Hulen et al. (2022). This study showed that while this compound did not inhibit the growth of Pseudomonas aeruginosa, it increased the bacterium's sensitivity to certain antibiotics. This suggests a potential role in modulating antibiotic efficacy.

Mechanism of Action

Guattegaumerine, also known as Dauriciline, is a bisbenzylisoquinoline alkaloid with intriguing pharmacological properties . This article provides a comprehensive review of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets primary cultured cortical neurons . It has been found to have neuroprotective effects, particularly against oxidative stress injury induced by hydrogen peroxide . It also interacts with the MDR1/P-Glycoprotein, although it is a weak inhibitor compared to other compounds .

Mode of Action

This compound interacts with its targets by inhibiting the release of lactate dehydrogenase (LDH) and malondialdehyde (MDA) production, which are markers of cell damage and oxidative stress, respectively . It also suppresses the increase of intracellular calcium ([Ca2+]i) stimulated by either H2O2 or KCl in Ca2±containing extracellular solutions .

Biochemical Pathways

It is known to interrupt the apoptosis of neurons, reverse the upregulation of the pro-apoptotic gene (bax), and the downregulation of the anti-apoptotic gene (bcl-2) . This suggests that this compound may influence the Bcl-2 family proteins pathway, which plays a crucial role in the regulation of apoptosis.

Result of Action

The primary result of this compound’s action is the protection of neurons against oxidative stress injury . It improves cell viability and inhibits LDH release, indicating reduced cell damage . It also reduces oxidative stress-induced apoptosis in rat cortical neurons .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of oxidative stressors like hydrogen peroxide . Its neuroprotective effects are particularly evident under conditions of oxidative stress and serum deprivation

: Springer : MedChemExpress : EMBL-EBI

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Guattegaumerine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the production of malondialdehyde, a marker of oxidative stress, and elevate the total antioxidative capacity in cells . Additionally, it interacts with pro-apoptotic and anti-apoptotic genes, such as Bax and Bcl-2, respectively, to regulate apoptosis in neurons .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In primary cultured cortical neurons, this compound has been observed to improve cell viability and inhibit lactate dehydrogenase release under oxidative stress conditions . It also influences cell signaling pathways by modulating intracellular calcium levels and gene expression related to apoptosis . These effects contribute to its neuroprotective properties and potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in oxidative stress responses . This compound also modulates gene expression by upregulating anti-apoptotic genes and downregulating pro-apoptotic genes . These interactions help protect neurons from oxidative damage and maintain cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable and effective in protecting neurons from oxidative stress for extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits neuroprotective effects without significant toxicity . At higher doses, it may induce adverse effects, including cytotoxicity and disruption of cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and apoptosis It influences metabolic flux and metabolite levels, contributing to its overall biochemical properties

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its lipophilic nature allows it to reach high concentrations in the brain, where it exerts its neuroprotective effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects.

properties

IUPAC Name |

(1R)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDABVSXGAMFQQH-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175719 | |

| Record name | Guattegaumerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21446-35-5 | |

| Record name | (1R)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guattegaumerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guattegaumerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)

![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)